molecular formula C8H8O3 B556544 4-(Hydroxymethyl)benzoic acid CAS No. 3006-96-0

4-(Hydroxymethyl)benzoic acid

Cat. No. B556544
CAS RN: 3006-96-0
M. Wt: 152.15 g/mol
InChI Key: WWYFPDXEIFBNKE-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)benzoic Acid is an intermediate in the synthesis of Eprosartan, a prototype of the imidazoleacrylic acid angiotensin II receptor antagonists used as an antihypertensive agent . Its molecular formula is C8H8O3 .


Synthesis Analysis

4-(Hydroxymethyl)benzoic Acid (HMBA) is synthesized from HMFA and ethylene catalyzed by Sn-BEA . In another study, the crystallization behaviors of 4-(hydroxymethyl) benzoic acid (p-HMBA) crystal were investigated with poly(vinylpyrrolidone) (PVP) by combining experiments and molecular simulations .


Molecular Structure Analysis

The molecular structure of 4-(Hydroxymethyl)benzoic Acid is represented by the formula C8H8O3. It has a molecular weight of 152.147 Da and a monoisotopic mass of 152.047348 Da .

Scientific Research Applications

Summary of the Application

4-(Hydroxymethyl)benzoic acid has been used in the study of plasmon-enhanced electrochemical oxidation . This process involves the use of plasmonic gold nanoparticles (Au NPs) to facilitate electrochemical reactions .

Methods of Application

The electrochemical oxidation of 4-(Hydroxymethyl)benzoic acid was investigated on gold (Au), nickel (Ni), and platinum (Pt) metal working electrodes in alkaline electrolytes . The Au NPs were electrodeposited on indium tin oxide (ITO)-coated glass, which was then used as the working electrode for the 4-(Hydroxymethyl)benzoic acid electrooxidation . The Au NPs on the ITO electrode could enhance the electrochemical oxidation of 4-(Hydroxymethyl)benzoic acid under green and red LED light illuminations (505 and 625 nm) .

Results or Outcomes

The results showed that Au has the lowest onset potential for catalyzing the electrooxidation of 4-(Hydroxymethyl)benzoic acid among the three metals in base . Both 4-carboxybenzaldehyde and terephthalic acid were detected as the products of electrochemical oxidation of 4-(Hydroxymethyl)benzoic acid on the Au working electrode .

Application in Chromatography

Summary of the Application

4-(Hydroxymethyl)benzoic acid is used in High-Performance Liquid Chromatography (HPLC) for the analysis of aromatic acids and alcohols .

Methods of Application

The compound is used as a standard in HPLC analysis. The HPLC system is typically equipped with an Amaze Aromatic Stationary Phase. The compound is then injected into the system, and its retention time is recorded .

Results or Outcomes

The retention time of 4-(Hydroxymethyl)benzoic acid can be used to identify and quantify it in a mixture of aromatic acids and alcohols .

Application in Biochemistry

Summary of the Application

4-(Hydroxymethyl)benzoic acid is involved in biochemical reactions catalyzed by enzymes such as 4-hydroxybenzoic acid hydro-lyase and protocatechuic acid decarboxylase .

Methods of Application

In biochemical studies, the compound is used as a substrate for the mentioned enzymes. The reaction products are then analyzed to understand the enzyme’s function .

Results or Outcomes

The enzymatic reactions involving 4-(Hydroxymethyl)benzoic acid can lead to the formation of various products, providing insights into the enzyme’s catalytic mechanism .

Application in Resin Synthesis

Summary of the Application

4-(Hydroxymethyl)benzoic acid is used in the synthesis of HypoGel®, a hydrophilic gel type resin .

Methods of Application

The compound is used as a linker in the synthesis of HypoGel®. The resin combines high loading and a hydrophilicity between polystyrene and TentaGel® .

Results or Outcomes

The resulting HypoGel® resin has properties that make it suitable for various applications, including solid-phase peptide synthesis .

Application in Chemical Synthesis

Summary of the Application

4-(Hydroxymethyl)benzoic acid is used as a reagent in chemical synthesis .

Methods of Application

The compound can be used as a starting material or intermediate in the synthesis of various other chemicals . The specific methods of application would depend on the target molecule .

Results or Outcomes

The outcomes of the synthesis would vary based on the target molecule. The compound’s hydroxymethyl and carboxylic acid groups make it versatile for various types of reactions .

Application in Material Science

Summary of the Application

4-(Hydroxymethyl)benzoic acid is used in the synthesis of polymers .

Methods of Application

The compound can be used as a monomer in polymerization reactions. The hydroxymethyl group can react with other monomers to form a polymer chain .

Results or Outcomes

The resulting polymers can have various properties and uses, depending on the other monomers used in the polymerization .

Safety And Hazards

When handling 4-(Hydroxymethyl)benzoic Acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. All sources of ignition should be removed and personnel should be evacuated to safe areas .

Future Directions

The future directions of 4-(Hydroxymethyl)benzoic Acid research could involve further investigation into its crystallization behaviors with different additives, as well as its potential applications in the synthesis of other compounds .

properties

IUPAC Name

4-(hydroxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYFPDXEIFBNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184111
Record name 4-(Hydroxymethyl)benzoic acid
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)benzoic acid

CAS RN

3006-96-0
Record name 4-(Hydroxymethyl)benzoic acid
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Record name 4-(Hydroxymethyl)benzoic acid
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Record name 4-(Hydroxymethyl)benzoic acid
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Record name 4-(Hydroxymethyl)benzoic acid
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Record name 4-(HYDROXYMETHYL)BENZOIC ACID
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Synthesis routes and methods I

Procedure details

A mixture of Me pHMB (50.0 g., 0.30 mole) and 200 ml. of water containing sodium hydroxide (13.3 g., 0.33 mole) was refluxed for 3 hours. The colorless solution was filtered from a small amount (0.5 g.) of a gummy solid and extracted with methylene chloride (2 × 50 ml.). The aqueous portion was acidified with concentrated hydrochloric acid to give 37.0 g. of pHMBA: m.p. 180°-181° C. The filtrates were concentrated to 100 ml. at 100° C., cooled to 20° C., and filtered to give 6.7 g. of pHMBA (m.p. 181° C.). The combined yield of pHMBA was 43.7 g. (96%): silylation gc, 99.7% pHMBA.
Quantity
50 g
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13.3 g
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Synthesis routes and methods II

Procedure details

A solution of 3.68 g (92.3 mmol) of sodium borohydride, dissolved in 30 ml of water to which 5 ml of 5N NaOH have been added, is added dropwise and with stirring to a solution of 13.86 g (92.3 mmol) of 4-formylbenzoic acid in 200 ml of absolute ethanol. The reaction medium is left thus for 5 hours with stirring at room temperature. The ethanol is then removed by evaporation under vacuum and the residue is taken up with water and then acidified with 5N hydrochloric acid: the precipitate obtained is separated by filtration on a sinter.
Quantity
3.68 g
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reactant
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30 mL
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5 mL
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13.86 g
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reactant
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200 mL
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solvent
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Synthesis routes and methods III

Procedure details

FIG. 1 is a diagram of the invented process using sodium hydroxide and ammonium hydroxide. Terephthalic acid, sodium hydroxide and ammonium hydroxide are metered into reservoir 1 by lines 2, 3 and 4 in ratios of one mole per mole at the beginning of the electrochemical reduction process to form sodium ammonium terephthalate. Added ammonium hydroxide is used as a buffer to raise the pH from approximately 7 to within the range of from about 8.0 to about 11.0. The sodium ammonium salt solution is thereupon pumped by suitable means by line 5 to electrolysis cell 6 wherein the salt of terephthalic acid is reduced to sodium p-hydroxymethylbenzoate (Na p-HMB). The Na p-HMB is thereupon pumped by line 7 back to the reservoir 1 which contains Na p-HMB, NH4OH, and monosodium terephthalate. After optimum levels of Na p-HMB have been reached in the reservoir 1, a portion of the electrolysis cell output of line 7 is pumped by line 8 to reactor 9 to which make-up terephthalic acid and make-up sodium hydroxide are added by lines 10 and 11. Make-up terephthalic acid and sodium hydroxide are required because of the reduction of the sodium ammonium terephthalate to Na p-HMB and to salt out the Na p-HMB. Recycle ammonium salt from reactor 9 is pumped by line 25 to line 18 and thence to reservoir 1. The disodium terephthalate in reactor 9 is pumped with the solution removed from reservoir 1 by line 12 to chill unit 13 wherein the Na p-HMB is salted out by the presence of the disodium terephthalate. The resulting slurry in chill unit 13 is pumped by line 14 to filter 15 wherein solids comprising Na p-HMB are filtered and forwarded by line 16 to be recrystallized in crystallizer 17. Mother liquor from filter 15 is recycled to reservoir 1 by line 18. Mother liquor after dewatering from crystallizer 17 is recycled to reservoir 1 by line 19, which joins line 18. Recycle slurry from filter 15 is returned to chill unit 13 by line 22 if recycle is necessary to obtain sufficient cooling. Make-up terephthalic acid and ammonium hydroxide are added to line 18 by lines 20 and 21 to restore the sodium:ammonium:terephthalate ratio and are reacted in reservoir 1. Sodium p-hydroxymethylbenzoate is removed from crystallizer 17 by line 25 to reactor 23 where it is acidified to obtain p-hydroxymethylbenzoic acid.
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Name
sodium ammonium terephthalate
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Na p-HMB
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Na p-HMB
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[Compound]
Name
ammonium salt
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sodium ammonium salt
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Name
sodium p-hydroxymethylbenzoate
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Name
Na p-HMB
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Na p-HMB
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Na p-HMB
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)benzoic acid
Reactant of Route 2
4-(Hydroxymethyl)benzoic acid
Reactant of Route 3
4-(Hydroxymethyl)benzoic acid
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4-(Hydroxymethyl)benzoic acid
Reactant of Route 5
4-(Hydroxymethyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Hydroxymethyl)benzoic acid

Citations

For This Compound
407
Citations
YP Li, M Head-Gordon, AT Bell - ACS Catalysis, 2016 - ACS Publications
A sustainable route has been reported for the production of terephthalic acid (PTA) from 5-(hydroxymethyl)furoic acid (HMFA) and ethylene, both of which can be derived from biomass. …
Number of citations: 18 pubs.acs.org
J Qiu, D Boskin, D Oleson, W Wu… - The Journal of Chemical …, 2022 - pubs.aip.org
Plasmon-mediated electrocatalysis based on plasmonic gold nanoparticles (Au NPs) has emerged as a promising approach to facilitate electrochemical reactions with the introduction …
Number of citations: 2 pubs.aip.org
X Cheng, X Huang, Y Hao, B Wang, C Sun… - Industrial & …, 2022 - ACS Publications
Additive-controlled crystallization is becoming an increasingly significant approach to controlling crystal morphology. In this study, to better understand the influence mechanism of …
Number of citations: 3 pubs.acs.org
X Kang, M Li, J Li, K Wang, D Han… - Journal of Chemical & …, 2021 - ACS Publications
The solubility of 4-(hydroxymethyl) benzoic acid (p-HMBA) in nine pure solvents (water, methanol, ethanol, 1-propanol, 2-propanol, ethyl formate, ethyl acetate, isopropyl acetate, and …
Number of citations: 4 pubs.acs.org
JE LIGHTOWLER, HJ RYLANCE - NEW FROM T he - lib3.dss.go.th
2, 6-Dihydroxy-4-(hydroxymethyl) benzoic acid 190-193 52-2 4-3 52-2 4-35 4-Benzvl-2, 6-dihydroxybenzoic acid.. 172-173 68-8 51 68-85 1 4.9 3-Benzyl-2, 6-dihydroxybenzoic acid 174…
Number of citations: 0 lib3.dss.go.th
J Qiu, Z Ragan - Electrochemical Society Meeting Abstracts 243, 2023 - iopscience.iop.org
We have investigated the electrochemical oxidation of 4-(hydroxymethyl)benzoic acid (4-HMBA) on different metallic working electrodes in alkaline electrolytes, including gold (Au), …
Number of citations: 0 iopscience.iop.org
DB Kim, W Cha, KD Kwak - Applied Chemistry for Engineering, 1996 - koreascience.kr
… main organic impurities, such as benzoic acid, p-toluic acid, p-tolualdehyde, 4-carboxybenzaldehyde, phthalic acid, isophthalic acid, trimellitic acid, and 4 -hydroxymethyl benzoic acid …
Number of citations: 34 koreascience.kr
H Korhonen, JV Seppälä - Journal of applied polymer science, 2001 - Wiley Online Library
The objective of this study was to prepare high molecular weight poly(ester‐anhydride)s by melt polycondensation. The polymerization procedure consisted of the preparation of …
Number of citations: 26 onlinelibrary.wiley.com
S Pramanik, T Dey, AK Mukherjee - Journal of Molecular Structure, 2019 - Elsevier
… and halogen bonds in building supramolecular assemblies, we have undertaken structural characterization of five benzoic acid derivatives, 2-fluoro-4-hydroxymethyl benzoic acid (1), 4-…
Number of citations: 22 www.sciencedirect.com
HJ Kim, MJ Lee, HJ Park, HJ Kim, SK Cho… - Food science and …, 2018 - Springer
A new analytical method was developed for the simultaneous determination of seven food additives (Ponceau 4R, Allura Red AC, Amaranth, 4-hydroxymethyl benzoic acid, ethyl-4-…
Number of citations: 22 link.springer.com

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